molecular formula C17H16N4O2S B14950106 Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate

Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate

Cat. No.: B14950106
M. Wt: 340.4 g/mol
InChI Key: HUVOZYJQUOSDBG-UHFFFAOYSA-N
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Description

Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phenylhydrazine, ethyl acetoacetate, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.

    1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide: Another indole derivative with antiviral properties

Uniqueness

Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

ethyl 5-(carbamothioyldiazenyl)-2-methyl-1H-indeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C17H16N4O2S/c1-3-23-16(22)12-8-13-14(19-9(12)2)10-6-4-5-7-11(10)15(13)20-21-17(18)24/h4-8,19H,3H2,1-2H3,(H2,18,24)

InChI Key

HUVOZYJQUOSDBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C3C=CC=CC3=C(C2=C1)N=NC(=S)N)C

Origin of Product

United States

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